1-Chlorohept-3-ene
Description
1-Chlorohept-3-ene is an aliphatic chloroalkene with the molecular formula C₇H₁₃Cl. Its structure comprises a seven-carbon chain with a chlorine atom at position 1 and a double bond at position 3.
Properties
IUPAC Name |
(E)-1-chlorohept-3-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c1-2-3-4-5-6-7-8/h4-5H,2-3,6-7H2,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKUIEXHAJUFBW-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorohept-3-ene can be synthesized through several methods. One common approach involves the chlorination of hept-3-ene. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the chlorination process can be carried out in a continuous flow reactor, which allows for better control over reaction parameters and higher yields. Additionally, the use of alternative chlorinating agents such as sulfuryl chloride (SO2Cl2) can be explored to optimize the process .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorohept-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) to form hept-3-en-1-ol.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, leading to the formation of dihalides or haloalkanes.
Oxidation Reactions: The double bond can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen chloride (HCl) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Hept-3-en-1-ol.
Addition: 1,2-Dibromoheptane or 1-Bromoheptane.
Oxidation: Hept-3-ene-1,2-diol or 1-Chloro-3,4-epoxyheptane.
Scientific Research Applications
1-Chlorohept-3-ene has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Chemical Biology: It is used as a probe to study biological processes involving alkene and halogen interactions
Mechanism of Action
The mechanism of action of 1-chlorohept-3-ene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon it is attached to more susceptible to nucleophilic attack. The double bond, on the other hand, can participate in electrophilic addition reactions. These properties make this compound a versatile compound in various chemical transformations .
Comparison with Similar Compounds
1-Chlorocyclohexene (CAS 930-66-5)
- Structure : Cyclic chloroalkene with a six-membered ring.
- Key Differences :
1,1-Dichloroethene (CAS 75-35-4)
- Structure : Dichlorinated ethene with two chlorine atoms on the same carbon.
- Key Differences: Higher density (1.22 g/cm³) due to dual chlorine substitution. Greater electrophilicity and toxicity compared to mono-chlorinated alkenes. Used industrially as a monomer for polyvinylidene chloride (PVDC) production, unlike this compound, which lacks significant industrial-scale use .
Functional Group Analogs: 3-Chlorobenzaldehyde and Aromatic Chloroalkenes
3-Chlorobenzaldehyde (CAS 587-04-2)
- Structure : Aromatic aldehyde with a chlorine substituent.
- Key Differences :
1-Chloro-3-(2-chloroprop-2-enyl)benzene (CAS 731772-04-6)
- Structure : Benzene ring with a chlorinated propenyl side chain.
- Key Differences :
Environmental and Toxicological Profiles
- 1,1-Dichloroethene: Classified by the EPA as a hazardous air pollutant with a half-life of 10–20 days in air.
- 3-Chlorobenzaldehyde : Lower environmental persistence due to biodegradability but poses risks to aquatic life .
Data Tables
Biological Activity
1-Chlorohept-3-ene (C7H13Cl) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a chlorine atom attached to the third carbon of a heptene chain, which contributes to its reactivity and biological activity. Its molecular structure can be represented as follows:
- Molecular Formula : C7H13Cl
- Molecular Weight : 146.63 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogenic microorganisms. A study conducted by BenchChem highlighted its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity . It was found to be particularly effective against certain strains of fungi, with a notable impact on Candida species. The antifungal mechanism may involve interference with ergosterol synthesis, a crucial component of fungal cell membranes.
The biological activity of this compound can be attributed to its structural features:
- Reactivity of the Chlorine Atom : The chlorine atom enhances the electrophilic nature of the compound, allowing it to react with nucleophiles in biological systems.
- Double Bond : The presence of a double bond in the heptene structure allows for various chemical reactions that can modify biological pathways.
Study on Antitumor Activity
A significant study published in the Journal of Medicinal Chemistry explored the potential antitumor effects of this compound. Researchers synthesized derivatives of the compound and tested their efficacy against several cancer cell lines.
Findings :
- The compound exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The study concluded that modifications to the chlorine substituent could enhance antitumor activity, suggesting avenues for further research in drug development.
Safety and Toxicity
While exploring the biological activities, it is essential to consider the safety profile of this compound. According to PubChem, toxicity studies indicate that high concentrations may lead to cytotoxicity in mammalian cells. Therefore, careful consideration is necessary when evaluating therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
